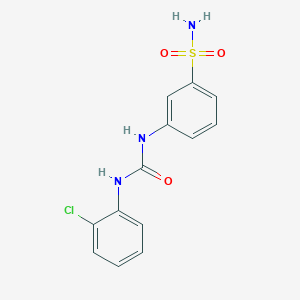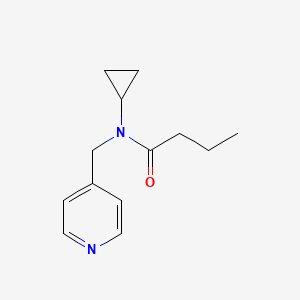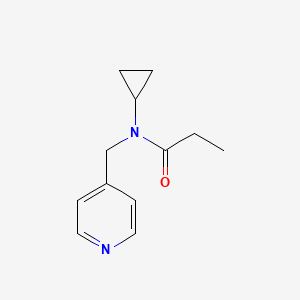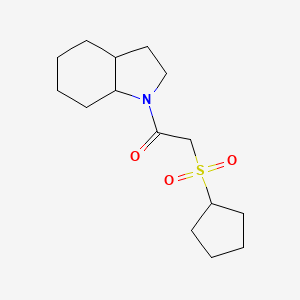![molecular formula C19H25NO3 B7566951 N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7566951.png)
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic drug that is used for the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine has been shown to have a unique mechanism of action, which makes it a promising drug for the treatment of various neurological disorders.
Mecanismo De Acción
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that is involved in synaptic plasticity and learning and memory. N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide blocks the excessive activation of the NMDA receptor, which is thought to contribute to the neuronal damage and cognitive impairment seen in Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving synaptic plasticity. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide in lab experiments is its unique mechanism of action, which makes it a promising drug for the treatment of various neurological disorders. However, N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, including investigating its potential therapeutic benefits in other neurological disorders, such as epilepsy and traumatic brain injury. There is also a need for further studies to determine the optimal dosage and duration of treatment with N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, as well as to investigate its potential side effects and interactions with other drugs.
In conclusion, N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide is a promising drug for the treatment of various neurological disorders, including Alzheimer's disease. Its unique mechanism of action and biochemical and physiological effects make it an important subject for scientific research. Further studies are needed to fully understand its potential therapeutic benefits and limitations.
Métodos De Síntesis
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with 3,4-dimethoxybenzyl chloride in the presence of a base. The resulting intermediate is then treated with 3-hydroxy-4-methoxybenzaldehyde to obtain N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has been shown to improve cognitive function and reduce neuronal damage in animal models of these diseases.
Propiedades
IUPAC Name |
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-23-17-3-2-12(7-16(17)21)11-20-18(22)19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15,21H,4-6,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUCWKJICHJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B7566873.png)
![1-[[4-(Dimethylamino)-3-fluorophenyl]methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B7566908.png)


![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)

![2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B7566940.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7566957.png)
![3-[4-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566965.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)
![3-[4-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566978.png)

